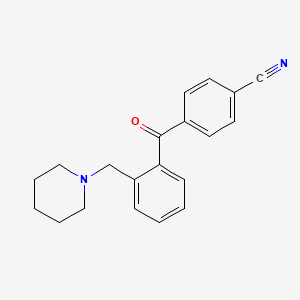

4'-Cyano-2-piperidinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-2-piperidinomethyl benzophenone, also known as 4-CN-PMBP, is a synthetic organic compound that has been used in a variety of scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular weight of 254.27 g/mol. 4-CN-PMBP is a versatile compound that has been used in a variety of applications, including as a chromogenic reagent and a fluorescent label for proteins and DNA. It is also used as a catalyst for organic reactions, and as a photoreactive compound for photochemistry. In

Scientific Research Applications

Photochemistry Applications

- Benzophenone derivatives, including those similar to 4'-Cyano-2-piperidinomethyl benzophenone, have been employed for the photoinduced direct pyridination of C(sp3)–H bonds, highlighting their role in facilitating highly chemoselective reactions under photo-irradiating conditions. This method enables the intermolecular formation of sterically hindered bonds between alkylaromatics and pyridine, serving as a powerful tool for constructing biologically active and functional molecules with pyridine substructures (Hoshikawa & Inoue, 2013).

Environmental and Toxicological Research

- Benzophenone derivatives have been extensively studied for their UV-absorbing properties and potential endocrine-disrupting effects in aquatic environments. Research on benzophenone-4, a closely related compound, shows it can alter gene transcripts in zebrafish, affecting hormonal pathways and indicating its interference with the sex hormone system of fish. This highlights the need for assessing the risk of similar compounds in aquatic life (Zucchi et al., 2011).

Material Science and Polymer Chemistry

- In material science, benzophenone derivatives function as photocrosslinkers due to their unique photochemical properties. They have applications ranging from binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The versatility of benzophenone photophores in enabling light-directed covalent attachment processes underlines their significance in both biological chemistry and materials science (Dormán et al., 2016).

Environmental Sciences

- The degradation of benzophenone derivatives in water treatment processes, such as oxidation by potassium permanganate, has been studied to assess their removal efficiency and toxicity reduction. This research is crucial for understanding the environmental impact of benzophenone derivatives and developing effective methods for mitigating their presence in water bodies (Cao et al., 2021).

properties

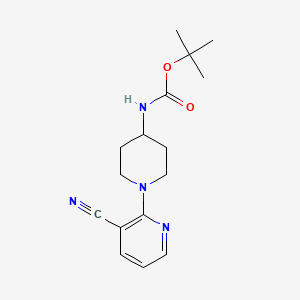

IUPAC Name |

4-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-16-8-10-17(11-9-16)20(23)19-7-3-2-6-18(19)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGYRYSKLNLHHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643581 |

Source

|

| Record name | 4-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898751-89-8 |

Source

|

| Record name | 4-[2-(1-Piperidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1613289.png)

![2-(5-Pyrrolidin-2-YL-[1,2,4]oxadiazol-3-YL)-pyridine](/img/structure/B1613296.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1613301.png)

![2-(5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B1613303.png)

![(S)-2-[Benzyl-(3-chloro-2-hydroxypropyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B1613304.png)